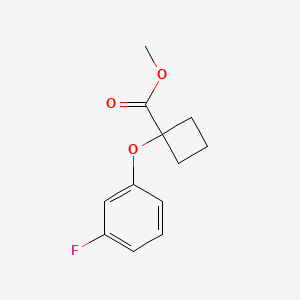

Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate

Description

Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate is a cyclobutane-based ester featuring a 3-fluorophenoxy substituent.

- Protection/deprotection strategies: Use of tert-butoxycarbonyl (Boc) groups for amino protection, followed by fluorophenoxy introduction via nucleophilic substitution or coupling reactions .

- Esterification: Activation of the cyclobutanecarboxylic acid derivative with reagents like sodium hydride and methyl iodide to form the methyl ester .

- Purification: Techniques such as reverse-phase chromatography (C18 columns) or silica gel chromatography for isolation .

Properties

IUPAC Name |

methyl 1-(3-fluorophenoxy)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-15-11(14)12(6-3-7-12)16-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDBVAYUTGLFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the formation of the cyclobutane ring through a [2+2] cycloaddition of suitable alkenes or alkynes, followed by functionalization to introduce the fluorophenoxy group and ester functionality.

Reaction Scheme:

- Photochemical or thermal [2+2] cycloaddition of a fluorinated phenoxy-substituted alkene precursor with a suitable alkene or alkyne.

- Subsequent esterification to form the methyl ester.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Fluorophenoxy-substituted alkene, alkene/alkyne |

| Catalyst | Usually UV light or thermal energy |

| Solvent | Acetone, dichloromethane (DCM) |

| Temperature | Room temperature to 60°C |

| Yield | Typically moderate (40-60%) |

Research Findings:

- The [2+2] cycloaddition is efficient for constructing the cyclobutane core with high regioselectivity when using appropriately substituted alkenes.

- Photochemical conditions favor the formation of the desired cyclobutane ring, but side reactions such as oligomerization may occur.

Coupling of Cyclobutanecarboxylic Acid Derivatives with Phenol Derivatives

Method Overview:

This approach involves coupling the cyclobutanecarboxylic acid with a fluorophenol derivative using coupling reagents, followed by esterification.

Reaction Scheme:

- Activation of cyclobutanecarboxylic acid (e.g., via carbodiimide or acid chloride formation).

- Nucleophilic attack by fluorophenol.

- Methylation to obtain the methyl ester.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Cyclobutanecarboxylic acid, fluorophenol, DCC or EDCI |

| Solvent | DCM or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Yield | 60–80% |

Research Findings:

- Coupling reactions are efficient when using carbodiimide-based reagents.

- The presence of electron-withdrawing groups on phenol enhances coupling efficiency.

Esterification of Cyclobutanecarboxylic Acid with Methanol

Method Overview:

A classical Fischer esterification process to convert the acid to its methyl ester.

Reaction Scheme:

- 3-(3-fluorophenoxy)cyclobutanecarboxylic acid + methanol → methyl ester + water

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Acid, methanol |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Temperature | Reflux (~65°C) |

| Duration | 4–8 hours |

| Yield | 70–85% |

Research Findings:

- Acid catalysis promotes high conversion rates.

- Excess methanol shifts equilibrium toward ester formation.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Alkenes/alkynes, UV | UV irradiation, room temp | Efficient ring construction | Side reactions, low selectivity | 40–60% |

| SNAr Substitution | Phenol derivative, K2CO3 | 80–120°C, DMF | High regioselectivity | Requires activated phenol | 50–70% |

| Coupling Reaction | Acid chloride, phenol | 0–25°C, DCM | High coupling efficiency | Possible side reactions | 60–80% |

| Esterification | Acid, methanol | Reflux, sulfuric acid | Simple, high yield | Equilibrium limitations | 70–85% |

Research Findings and Considerations

- The synthesis of Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate is best achieved via a multi-step process involving initial formation of the cyclobutane core, introduction of the fluorophenoxy group through nucleophilic substitution or coupling, followed by esterification.

- Optimization of reaction conditions such as temperature, solvent choice, and catalysts significantly influences yield and purity.

- The presence of fluorine enhances the electrophilicity of the phenoxy group, facilitating substitution reactions.

- Modern methods favor coupling strategies using carbodiimide reagents for high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Cyclobutanecarboxylic acid derivatives.

Reduction: Cyclobutanemethanol derivatives.

Substitution: Various substituted cyclobutanecarboxylates.

Scientific Research Applications

Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry: The fluorophenoxy group’s balance of lipophilicity and electronic effects makes the target compound a candidate for CNS-targeted prodrugs, contrasting with more polar hydroxy or amino analogs .

- Material Science : Cyclobutane esters with fluorinated substituents (e.g., ) show promise in liquid crystal or polymer applications due to enhanced thermal stability.

Biological Activity

Methyl 1-(3-fluorophenoxy)cyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activity and structural characteristics. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a 3-fluorophenoxy group and a methyl ester functional group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

Preliminary studies indicate that this compound may interact with various biological macromolecules, potentially modulating enzyme activity or receptor binding. The unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for biological activity.

In Vitro Studies

In vitro assays have shown that compounds with similar structures exhibit significant inhibitory activity against specific enzymes. For instance, the compound's analogs have been tested for their effects on cytochrome P450 enzymes, which play a vital role in drug metabolism. The SAR studies suggest that modifications in the phenoxy group can significantly affect biological potency.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the cyclobutane ring and the phenoxy group are critical for enhancing biological activity. For example:

| Substituent | Biological Activity |

|---|---|

| 3-Fluoro | Increased lipophilicity |

| 4-Methyl | Enhanced binding affinity |

| 2-Chloro | Reduced enzyme inhibition |

These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigated the effect of this compound on CYP3A4 activity, an enzyme involved in drug metabolism. The results indicated that at certain concentrations, the compound exhibited competitive inhibition, suggesting its potential as a modulator in pharmacokinetics.

Case Study 2: Anticancer Activity

Another research effort focused on the compound's anticancer properties. In vitro tests on prostate cancer cell lines revealed that this compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.